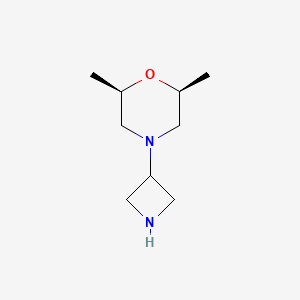

cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine

説明

“Cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine” is a chemical compound that has been mentioned in the context of being a CCR6 receptor modulator . CCR6 is a G-protein coupled receptor (GPCR) that is mainly expressed on effector CD4+ T helper cells, but is also present on B cells, CD8+ cytotoxic T cells, regulatory T cells (Treg), immature dendritic cells (DC), and type 3 innate lymphoid cells (ILC3) . The predominant functions of chemokine receptors and their ligands are to induce leukocyte trafficking to-and-from lymphoid organs and tissues in the steady state, as well as in the context of an infection or inflammation .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the search results. The patent document does discuss the use of related compounds as CCR6 receptor modulators, which could potentially provide insights into the chemical reactions of “this compound”.科学的研究の応用

Pharmacokinetic Enhancements and Toxicity Amelioration

Research into compounds similar to "cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine" often focuses on their role in enhancing the pharmacokinetic profile of therapeutic agents or in ameliorating drug-induced toxicity. For instance, agents that ameliorate the nephrotoxicity of platinum-based compounds like cisplatin highlight the potential for compounds with protective effects against drug-induced side effects. Such research is crucial for developing co-therapies that can mitigate the adverse effects of chemotherapy without compromising its efficacy (Ali & Al Moundhri, 2006).

Gastrointestinal Motility Disorders

Another area of interest is the application of structurally related compounds in treating gastrointestinal motility disorders. Cisapride, a prokinetic agent, has been studied extensively for its efficacy in improving gastrointestinal transit, offering insights into how similar compounds might be utilized to manage conditions like gastro-oesophageal reflux disease (GERD) and related motility issues (Michalets & Williams, 2000).

Cancer Therapy

In the realm of oncology, research on cisplatin and related platinum-based compounds has revealed their potent antitumor activity. The development of cisplatin analogs and the exploration of their mechanisms of action and toxicity profiles continue to be a significant area of research, aiming to enhance therapeutic outcomes while minimizing side effects. This research provides a framework for understanding how structurally or functionally related compounds could be synthesized or modified for improved efficacy in cancer treatment (Smith et al., 1992).

作用機序

Target of Action

Similar compounds have been used for the treatment of hbv infection .

Mode of Action

It is likely that it interacts with its targets to inhibit, suppress, or prevent HBV infection .

Biochemical Pathways

Related compounds have been known to affect various downstream pathways, such as the raf-mek-erk or the pi3k-pdk1-akt pathways .

Result of Action

It is suggested that similar compounds may be useful for the treatment of hbv infection .

将来の方向性

The patent document mentions the use of “Cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine” and related compounds as CCR6 receptor modulators for the treatment or prevention of various diseases, conditions, or disorders. This suggests that future research could focus on further exploring the therapeutic potential of these compounds.

特性

IUPAC Name |

(2R,6S)-4-(azetidin-3-yl)-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-7-5-11(6-8(2)12-7)9-3-10-4-9/h7-10H,3-6H2,1-2H3/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBSAVYBLCLTAS-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801224039 | |

| Record name | rel-(2R,6S)-4-(3-Azetidinyl)-2,6-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942400-34-2 | |

| Record name | rel-(2R,6S)-4-(3-Azetidinyl)-2,6-dimethylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942400-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(2R,6S)-4-(3-Azetidinyl)-2,6-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

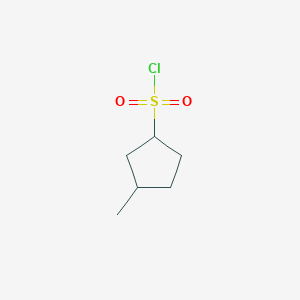

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

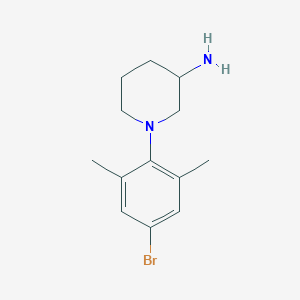

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Fluorophenyl)methyl]-3,3-dimethylpiperazine](/img/structure/B1374192.png)

![1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1374195.png)

![1-(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)ethanone](/img/structure/B1374197.png)